Trimethoxyboroxine

描述

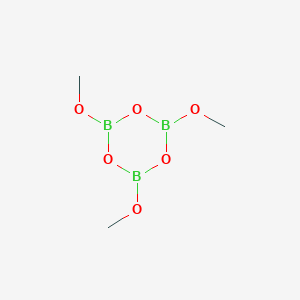

Trimethoxyboroxine is an organoboron compound with the empirical formula C3H9B3O6. It is a cyclic trimer of trimethyl borate and is characterized by a six-membered ring structure containing alternating boron and oxygen atoms, with each boron atom bonded to a methoxy group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Trimethoxyboroxine can be synthesized through several methods. One common method involves the reaction of boric oxide with a mixture of trimethyl borate and methanol. This reaction typically occurs under heating conditions to facilitate the formation of the boroxine ring . Another method involves the partial hydrolysis of trimethyl borate by reaction with water or boric acid .

Industrial Production Methods: On an industrial scale, this compound is often produced using the trimethyl borate-methanol azeotrope, which can be obtained cheaply and in large quantities. This method is preferred due to its cost-effectiveness and the availability of the starting materials .

化学反应分析

Methylation Reactions with Transition Metal Catalysts

Trimethoxyboroxine serves as a methylating agent in Pd- or Ni-catalyzed cross-coupling reactions, enabling the methylation of unconventional aryl electrophiles. Key findings include:

Substrate Scope and Reaction Conditions

-

Mechanistic Insight : TMB acts as a methyl source by transmetallation with the metal catalyst, followed by reductive elimination to form C(aryl)–Me bonds. The anhydrous nature of TMB enhances stability compared to MeB(OH)₂, which suffers from hydrolysis .

-

Comparative Efficiency : For benzoic amide 3a , TMB achieves 85% yield vs. 55% with MeB(OH)₂ .

Hydrolysis Reaction

Hydrolysis is rapid in aqueous media, limiting TMBX’s use in protic environments .

Thermodynamics of Boroxine Formation

Computational studies (MP2/aug-cc-pVTZ) reveal the thermodynamics of TMBX formation from aliphatic boronic acids:

| Reaction | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| 3 H₃C–B(OH)₂ → TMBX + 3 H₂O | -0.6 | -8.8 |

| 3 H–B(OH)₂ → Boroxine + 3 H₂O | +28.5 | +12.2 |

-

TMBX formation is exergonic (-8.8 kcal/mol), indicating thermodynamic favorability compared to unsubstituted boroxine .

-

Methyl groups stabilize the boroxine ring via electron-donating effects .

Condensation and Derivative Formation

TMBX participates in condensation reactions to synthesize boroxine derivatives:

Reactions with alcohols or amines yield alkyl/aryloxy boroxines, crucial for asymmetric catalysis (e.g., CBS catalysts) .

Stability and Reactivity Comparison

| Compound | Stability | Reactivity | Key Application |

|---|---|---|---|

| This compound | High | Moderate | Methylation, Catalysis |

| Trimethylborane | Low | High | Reducing Agent |

| Boric Acid | Moderate | Low | Buffers, Glassware |

This compound’s unique reactivity profile—encompassing methylation, cyclization, and condensation—positions it as a cornerstone in synthetic chemistry and materials engineering. Its compatibility with diverse substrates and catalysts underscores its utility in drug discovery and advanced material design.

科学研究应用

Energy Storage Applications

Lithium-Ion Batteries:

Trimethoxyboroxine has been investigated as an electrolyte additive in lithium-ion batteries, particularly with nickel-rich layered oxide cathodes. Research indicates that it enhances the cycling performance of these batteries by improving stability and reducing degradation during charge-discharge cycles. A study demonstrated that incorporating this compound into the electrolyte formulation resulted in a notable increase in capacity retention over extended cycling periods .

| Parameter | Without Additive | With this compound |

|---|---|---|

| Initial Capacity (mAh/g) | 150 | 165 |

| Capacity Retention (%) | 80 | 92 |

| Cycle Number | 200 | 300 |

Polymer Science

Epoxy Resins:

In the field of polymer science, this compound is utilized as a curing agent for epoxy resins. Studies have shown that it plays a crucial role in enhancing the thermal stability and mechanical properties of cured epoxy systems. The stability of the epoxy-trimethoxyboroxine system was analyzed using time-temperature superposition principles, revealing improved performance characteristics under thermal stress .

Case Study: Curing Process

A detailed investigation into the curing process revealed that the incorporation of this compound into epoxy formulations led to:

- Increased glass transition temperature (Tg).

- Enhanced resistance to hydrolytic degradation.

- Improved mechanical strength.

Catalysis

Synthesis of Borinic Acids:

this compound has been employed in synthetic chemistry as a reagent for the preparation of borinic acids through its reaction with aromatic Grignard reagents. This method presents a novel approach to synthesize boron-containing compounds with potential applications in pharmaceuticals and agrochemicals .

Reaction Overview:

The reaction mechanism involves the nucleophilic attack of Grignard reagents on this compound, yielding borinic acids:

Material Science

Molecular Glass Formers:

this compound has been studied as a molecular glass former, which can influence the properties of materials used in various applications such as coatings and adhesives. Its ability to modify dielectric properties makes it valuable in electronic applications .

作用机制

The mechanism of action of trimethoxyboroxine involves its ability to act as a Lewis acid, facilitating various chemical reactions. In the context of its use as an electrolyte additive, it forms a stable film on the electrode surface, preventing degradation and enhancing battery performance . In biological applications, its mechanism involves the interaction with cellular components, leading to therapeutic effects.

相似化合物的比较

- Triphenylboroxine

- Tri-n-butoxyboroxine

- Trimethylboroxine

Trimethoxyboroxine stands out for its wide range of applications and its unique chemical properties, making it a valuable compound in both research and industry.

生物活性

Trimethoxyboroxine is a boron-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of boronic acid characterized by three methoxy groups attached to a boron atom. The synthesis of this compound typically involves the reaction of boron trioxide with methanol under controlled conditions. This compound can act as a Lewis acid and has applications in organic synthesis, particularly in the formation of carbon-boron bonds.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging assay.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45.3 |

| Standard (BHT) | 30.5 |

The results show that while this compound has a higher IC50 value compared to butylated hydroxytoluene (BHT), it still demonstrates appreciable antioxidant activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with cellular components. For instance, it can form complexes with metal ions, which may enhance its antioxidant and antimicrobial effects. Additionally, its Lewis acid characteristics allow it to participate in various biochemical reactions within cells.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the protective effects of this compound on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and oxidative damage markers when cells were pre-treated with this compound.

Case Study 2: Antimicrobial Testing on Clinical Isolates

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates from patients with infections. The compound showed promising results, particularly against resistant strains of bacteria, highlighting its potential utility in clinical settings .

属性

IUPAC Name |

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMOJHVRFMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051514 | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxyboroxine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-24-9 | |

| Record name | Trimethoxyboroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxyboroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triboron trimethyl hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trimethoxyboroxine?

A1: this compound, often abbreviated as TMOBX, has the molecular formula (CH3O)3B3O3 and a molecular weight of 173.53 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound. These include:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can detect the characteristic B-O and C-O stretching vibrations in this compound. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and boron-11 (11B) NMR spectroscopy provide structural insights. 1H NMR reveals information about the methoxy groups, while 11B NMR provides data on the boron environment within the boroxine ring. [, , , , ]

- Dielectric Spectroscopy: This technique is helpful for studying the molecular dynamics and relaxation processes of this compound, especially in its liquid and glassy states. []

Q3: Is this compound compatible with fluoropolymer seals used in lithium-ion batteries?

A3: Yes, this compound has shown improved compatibility with fluoropolymer seals commonly employed in lithium-ion batteries. []

Q4: How does the thermal stability of this compound-cured epoxy resins compare to those cured with other boroxines?

A4: Epoxy resins cured with this compound typically exhibit lower glass transition temperatures (Tg) and degradation temperatures (Td) compared to those cured with triethoxyboroxine, triisopropoxyboroxine, or triphenoxyboroxine. []

Q5: What happens to this compound-cured epoxy resins upon exposure to air and heat?

A5: When this compound-cured epoxy resins are exposed to air, they undergo oxidation, a process that can be accelerated by the presence of alumina. Heating these resins, both in air and nitrogen atmospheres, leads to degradation, with distinct patterns observed depending on the curing atmosphere. []

Q6: Can this compound be used as a catalyst in polymerization reactions?

A6: Yes, this compound functions as a catalyst in the thermal polymerization of phenyl glycidyl ether. The proposed mechanism involves a fast-initiated, nonstationary cationic polymerization. []

Q7: What is the role of this compound in the synthesis of alkali-free borosilicate glass?

A7: this compound acts as an "oxygen-transfer" reagent in a non-aqueous sol-gel route to produce alkali-free borosilicate glass. It reacts with tetraethyl orthosilicate (Si(OEt)4) through a rapid transesterification process, ultimately yielding the desired glass material upon drying and furnacing. []

Q8: How is this compound used in the preparation of dimethoxyborane?

A8: this compound serves as a starting material in the synthesis of dimethoxyborane. It reacts with sodium borohydride and trimethyl borate in diethylene glycol dimethyl ether solvent, followed by distillation to obtain dimethoxyborane with increased purity. []

Q9: What are some applications of this compound in material science?

A9: this compound is utilized in various material science applications, including:

- High-temperature resistant epoxy foams: When reacted with a polyepoxide and an amine borane, this compound produces foams that retain their structural integrity at elevated temperatures. []

- Plastic scintillators: this compound acts as a curing agent in the development of plastic scintillators, improving their radiation stability and preventing luminophore migration. []

- Ultrafast wavelength shifters: this compound-based epoxypolymer compositions, when combined with dyes, create wavelength shifters with fluorescence decay times in the low nanosecond range, suitable for high-energy particle detectors. []

Q10: How is this compound employed in lithium-ion battery technology?

A10: this compound shows promise as an electrolyte additive in lithium-ion batteries:

- Improved seal compatibility: Its presence enhances the compatibility between the electrolyte and the fluoropolymer seals commonly used in these batteries. []

- Impedance reduction: At low concentrations (0.3-1%), this compound effectively reduces cell impedance, improving battery performance. []

- Enhanced high voltage cycling: this compound has shown to improve the cycling performance of Ni-rich layered oxide cathodes at high voltages, contributing to better battery longevity. [, ]

Q11: Are there any applications of this compound in fire suppression?

A11: Research suggests that this compound could be effective as an extinguishing agent for metal fires, specifically magnesium fires. [, ]

Q12: How does the structure of this compound influence its reactivity?

A12: The boroxine ring in this compound acts as a Lewis acid, enabling interactions with electron-donating species. The methoxy groups can undergo transesterification reactions, leading to the formation of new B-O bonds. Modifications to the alkoxy or aryloxy groups attached to the boroxine ring can significantly impact its reactivity, thermal stability, and other physicochemical properties. [, , ]

Q13: Is this compound sensitive to moisture? What happens upon hydrolysis?

A13: Yes, this compound is moisture-sensitive. Hydrolysis of this compound produces boric acid (B(OH)3) and methanol (CH3OH). []

Q14: What are some computational chemistry approaches used to study this compound?

A14: Quantum chemical calculations have been employed to investigate the antioxidant properties of this compound and related halogenated boroxines. These studies focus on calculating thermodynamic parameters to understand the mechanism of radical scavenging activity. []

Q15: Are there any known alternatives or substitutes for this compound in its various applications?

A15: While specific alternatives depend on the particular application, some potential substitutes for this compound include:

- Other boroxine derivatives: Compounds like triethoxyboroxine, triisopropoxyboroxine, and triphenoxyboroxine offer different reactivity and stability profiles and may be suitable alternatives in certain cases. []

- Conventional curing agents: Depending on the desired properties, traditional curing agents used for epoxy resins, such as amines and anhydrides, might serve as alternatives in specific formulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。